Sventenic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sventenic acid involves several steps, starting from readily available starting materials. One common synthetic route includes the use of diterpenoid precursors, which undergo a series of oxidation and reduction reactions to form the desired product. The reaction conditions typically involve the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods
Industrial production of this compound is often achieved through extraction from natural sources, such as the aerial parts of Rabdosia excisa . The extraction process involves the use of organic solvents to isolate the compound, followed by purification techniques such as chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Sventenic acid undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Scientific Research Applications
Sventenic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Sventenic acid involves its interaction with specific molecular targets and pathways. It is known to modulate various biological processes by binding to specific receptors or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to exert its effects through modulation of signaling pathways and gene expression .
Comparison with Similar Compounds
Sventenic acid is unique compared to other similar diterpenoid compounds due to its specific structure and biological activities. Some similar compounds include:
- Dayecrystal A
- Acetylthis compound
- Trichokaurin
- Maoyerabdosin
- Pedalitin
- Syringic acid
- β-Sitosterol
- Daucosterol
These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities
Properties
IUPAC Name |
(1R,2S,4S,5S,9S,10S,13R)-2-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-12-10-20-11-13(12)5-6-14(20)18(2)7-4-8-19(3,17(22)23)15(18)9-16(20)21/h13-16,21H,1,4-11H2,2-3H3,(H,22,23)/t13-,14+,15+,16+,18+,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLXVEXJZSTMBV-HNFSSWLOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CC(C34C2CCC(C3)C(=C)C4)O)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@]([C@H]1C[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)O)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions the isolation of several compounds from Rabdosia excisa, including Sventenic acid. Is this the first time this compound has been isolated from this plant?
A1: Yes, the research paper states that this is the first time this compound, along with compounds Dayecrystal A, Acetylthis compound, Trichokaurin, and Maoyerabdosin, have been isolated from Rabdosia excisa [].
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